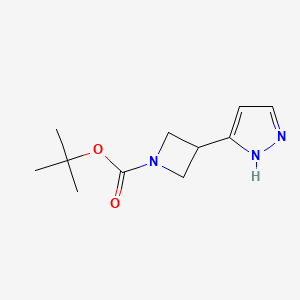
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2169268-43-1 . It has a molecular weight of 223.27 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 223.27 .Scientific Research Applications
Synthesis and Intermediate Applications
Role in PROTAC Molecule Synthesis : Tert-butyl derivatives, including tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate, play crucial roles as intermediates in the synthesis of target mTOR targeted PROTAC molecules. These compounds are synthesized using palladium-catalyzed Suzuki reactions, yielding high purities and confirming their structure through various spectroscopic methods (Zhang et al., 2022).
Biologically Active Compound Synthesis : Tert-butyl derivatives are important intermediates in synthesizing biologically active compounds, such as crizotinib. The synthesis involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structures through mass spectrometry and NMR spectrum analysis. The overall yield of these steps is significant (Kong et al., 2016).
Industrial Synthesis for Baricitinib : In the industrial synthesis of Baricitinib, a compound used for its anti-inflammatory activity, tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives play a significant role. This synthesis is notable for being green and cost-effective, using commercially available and low-cost starting materials (Cui et al., 2019).
Chemical Structure and Reactivity
Structural Analysis : The structure and reactivity of tert-butyl derivatives, including the specific compound , have been studied extensively. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The dihedral angle between the pyrazole ring and the piperidine ring in these compounds has been precisely measured (Richter et al., 2009).
Cascade Reactions : Research on tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives also includes their involvement in cascade reactions. Such reactions are pivotal in synthesizing new chemical structures, demonstrating the compound's versatility in organic synthesis (Ivanov, 2020).
Small Molecule Fixation : Studies have shown that derivatives of tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate can be utilized in small molecule fixation, a process vital in various chemical syntheses. The ability to form adducts with different compounds expands the scope of its application in chemical research (Theuergarten et al., 2012).
Safety And Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIZWJYSRDQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

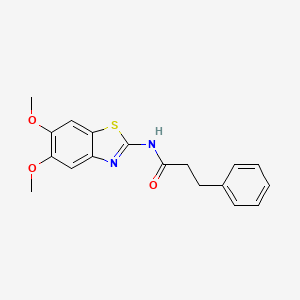
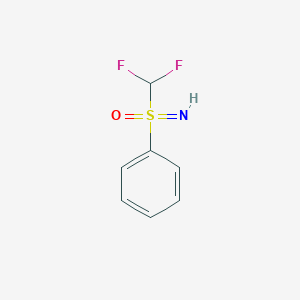
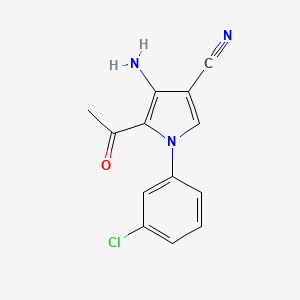
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
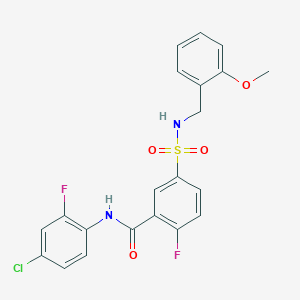
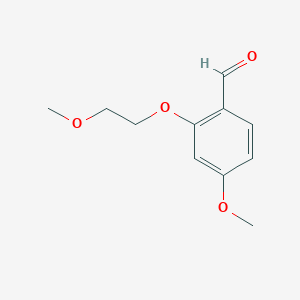
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
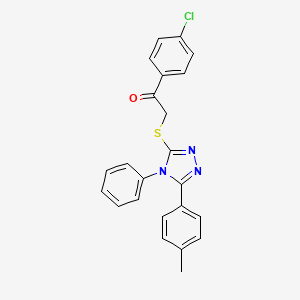
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
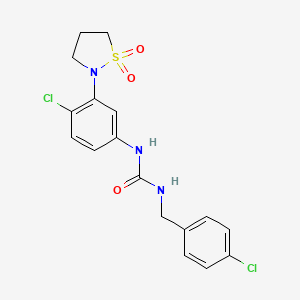
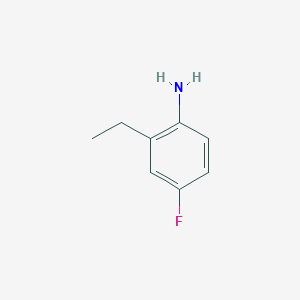
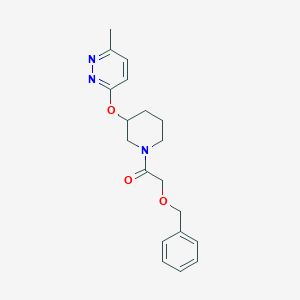
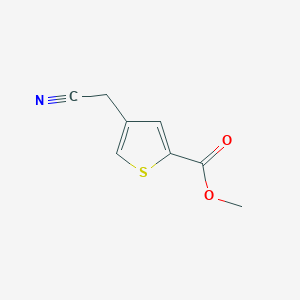
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)